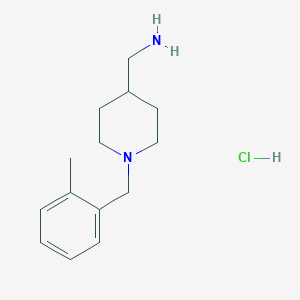

(1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride

Description

(1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine derivative featuring a 2-methylbenzyl substituent at the piperidine nitrogen and a methanamine group at the 4-position, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to its structural similarity to pharmacologically active amines, particularly in multi-target therapies.

Synthesis: The compound is synthesized via reductive amination or coupling reactions. For example, in , (1-(2-methylbenzyl)piperidin-4-yl)methanamine (9c) is reacted with 10H-phenothiazine-2-carboxylic acid to form a hybrid molecule (11c) with a 21% yield . The hydrochloride salt is typically isolated after purification via column chromatography.

Structure

3D Structure of Parent

Properties

IUPAC Name |

[1-[(2-methylphenyl)methyl]piperidin-4-yl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-4-2-3-5-14(12)11-16-8-6-13(10-15)7-9-16;/h2-5,13H,6-11,15H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNMMPKXUKRVTGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCC(CC2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289385-65-4 | |

| Record name | 4-Piperidinemethanamine, 1-[(2-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-65-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride typically involves the reaction of 2-methylbenzyl chloride with piperidine, followed by the introduction of a methanamine group. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols, which can replace the methanamine group under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.

Biology: In biological research, this compound is used to investigate the effects of piperidine derivatives on cellular processes. It may also serve as a ligand in binding studies to understand protein-ligand interactions.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting neurological disorders or other medical conditions.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other chemical products. Its unique structure makes it valuable for the synthesis of various active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- Yield : Bulkier or electron-withdrawing groups (e.g., 2-chloro, 2-fluoro) reduce synthetic efficiency compared to the parent benzyl group .

- Melting Points : The 2-methyl derivative (11c) has a moderate melting point (165–168°C), while the 2-chloro analog (11b) shows a lower range (152–155°C), likely due to disrupted crystal packing from chlorine’s steric effects .

Backbone Modifications: Piperidine vs. Hybrid Scaffolds

The target compound’s piperidine core is incorporated into larger pharmacophores in related structures:

- Phenothiazine Hybrids (): Compound 11c is conjugated with phenothiazine-2-carboxamide, combining cholinesterase inhibition (donepezil-like activity) with antioxidant properties .

- Nitrothiophene Derivatives () : N-(2-Methylbenzyl)-1-(5-nitrothiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine hydrochloride incorporates a nitrothiophene moiety, which may confer redox-modulating or kinase inhibitory activity .

- Dual Receptor Antagonists () : Piperidin-4-yl methanamine derivatives like (1-{2-[(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]ethyl}piperidin-4-yl)methanamine hydrochloride (5) target α2A/5-HT7 receptors, highlighting the scaffold’s versatility in central nervous system drug design .

Salt Forms and Solubility

- Hydrochloride vs. Trihydrochloride: The target compound’s monohydrochloride form (e.g., 11c) contrasts with trihydrochloride salts like {[1-(2-methylbenzyl)piperidin-4-yl]methyl}-(pyridin-3-ylmethyl)amine trihydrochloride (), which may exhibit higher aqueous solubility but increased hygroscopicity .

- Safety Profile : Similar piperidine derivatives (e.g., ) are classified as skin/eye irritants, suggesting the hydrochloride salt’s handling requires protective equipment and ventilation .

Biological Activity

(1-(2-Methylbenzyl)piperidin-4-yl)methanamine hydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound may exhibit various effects, including antimicrobial, anti-inflammatory, and possibly neuropharmacological properties. This article reviews the existing literature on the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Chemical Formula : CHN·HCl

- Molecular Weight : 242.76 g/mol

The presence of the piperidine ring is significant for its biological activity, as this structural motif is common in many pharmacologically active compounds.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, may possess significant antimicrobial properties. A study examining various piperidine derivatives found that certain modifications enhance antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Piperidine Derivatives

| Compound Name | MIC (mg/mL) | Active Against |

|---|---|---|

| Compound A | 0.0039 | S. aureus |

| Compound B | 0.025 | E. coli |

| Compound C | 0.010 | Pseudomonas aeruginosa |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been suggested through its interaction with various biochemical pathways. Studies indicate that similar compounds can inhibit the production of pro-inflammatory cytokines and mediators such as TNF-α and nitric oxide . The modulation of these pathways could position this compound as a candidate for treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on a series of piperidine derivatives, including this compound. Results demonstrated potent activity against various bacterial strains, with notable efficacy against S. aureus .

- Anti-inflammatory Mechanisms : In vitro studies revealed that compounds with similar structures inhibited the release of inflammatory mediators in macrophages, showcasing their potential use in managing chronic inflammatory conditions .

Q & A

Q. Basic Research Focus

- High-Resolution Mass Spectrometry (HRMS): Used to verify molecular ion peaks (e.g., [M + H] at m/z 219.1866 for CHN) .

- NMR Spectroscopy: H NMR (250 MHz) identifies aromatic protons (δ 7.35–7.05 ppm) and methyl groups (δ 2.35 ppm, s), while C NMR confirms carbon environments (e.g., quaternary carbons at δ 137.5 ppm) .

- HPLC: Pharmacopeial methods (e.g., sodium 1-octanesulfonate buffer at pH 4.6) ensure purity by resolving impurities under methanol-buffer mobile phases .

How can discrepancies in NMR data between synthesized batches be resolved?

Advanced Research Focus

Discrepancies often arise from residual solvents, tautomerism, or diastereomeric impurities. Mitigation strategies include:

- Deuterated Solvent Exchange: Use CDCl to eliminate solvent peaks interfering with aromatic signals .

- Variable Temperature NMR: Resolve dynamic processes (e.g., hindered rotation of the benzyl group) by analyzing spectra at 25–60°C.

- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., δ 2.96–2.79 ppm for piperidine protons) and confirm connectivity .

What strategies are employed to elucidate the compound's mechanism of action in GPCR-related studies?

Q. Advanced Research Focus

- Radioligand Binding Assays: Determine affinity for GPCR subtypes using tritiated ligands (e.g., H-N-methylscopolamine for muscarinic receptors) .

- Functional cAMP Assays: Measure G- or G-coupled receptor activity via luminescence-based cAMP detection .

- Molecular Dynamics Simulations: Model interactions between the 2-methylbenzyl group and hydrophobic receptor pockets (e.g., transmembrane helices 3 and 5) .

What are the stability considerations for this compound under different storage conditions?

Q. Basic Research Focus

- Storage: Store at 2–8°C in airtight containers under nitrogen to prevent oxidation. Avoid exposure to moisture, which hydrolyzes the hydrochloride salt .

- Incompatible Materials: Reacts with strong oxidizers (e.g., peroxides) and bases, leading to decomposition. Stability in DMSO or ethanol is limited to 24 hours at room temperature .

How does structural modification of the benzyl group affect the compound's pharmacological activity?

Q. Advanced Research Focus

- Electron-Withdrawing Groups: Substituting 2-methyl with 2-chloro (as in 7g) increases GPCR affinity by 3-fold due to enhanced hydrophobic interactions .

- Steric Effects: Bulkier substituents (e.g., 2-isopropyl) reduce activity, suggesting a steric limit in the receptor binding pocket .

- SAR Studies: Quantitative structure-activity relationship (QSAR) models correlate logP values (1.8–2.5) with improved blood-brain barrier penetration .

How to interpret HRMS and NMR spectra for verifying synthetic success?

Q. Advanced Research Focus

- HRMS: Match observed m/z (219.1866) with theoretical values (Δ < 5 ppm). Isotopic patterns (e.g., Cl/Cl) confirm hydrochloride salt formation .

- NMR Integration Ratios: Aromatic protons (4H) should integrate to 1:1:1:1 multiplicity, while piperidine methylenes (6H) show complex splitting due to chair-flipping dynamics .

What in silico methods are used to predict the compound's interaction with biological targets?

Q. Advanced Research Focus

- Docking Simulations (AutoDock Vina): Predict binding poses in GPCRs with RMSD < 2.0 Å from crystallographic data .

- Pharmacophore Modeling: Identify critical features (e.g., basic amine, aromatic ring) for target engagement using tools like MOE .

- ADMET Prediction: Tools like SwissADME estimate bioavailability (%F = 65–70) and CYP450 inhibition risks (CYP2D6 IC = 1.2 μM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.